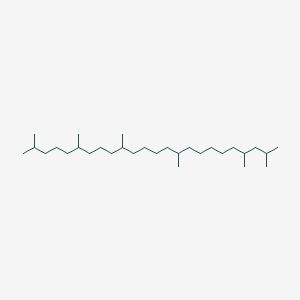
2,4,10,15,19,23-Hexamethyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless, odorless liquid that is highly stable and non-toxic . This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food, due to its excellent emollient properties and stability.
Preparation Methods
Chemical Reactions Analysis
2,4,10,15,19,23-Hexamethyltetracosane is relatively inert due to its saturated hydrocarbon structure. it can undergo certain chemical reactions under specific conditions:
Oxidation: Under strong oxidizing conditions, it can be oxidized to form various oxygenated products.
Reduction: It is generally resistant to reduction due to its fully saturated nature.
Substitution: It can undergo substitution reactions, although these are less common due to the stability of the carbon-hydrogen bonds.
Scientific Research Applications
2,4,10,15,19,23-Hexamethyltetracosane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,10,15,19,23-Hexamethyltetracosane is primarily related to its physical properties rather than chemical reactivity. As an emollient, it forms a barrier on the skin’s surface, preventing moisture loss and providing a smooth, soft texture. In pharmaceutical applications, it enhances the delivery of active ingredients through its ability to form stable emulsions and gels .
Comparison with Similar Compounds
2,4,10,15,19,23-Hexamethyltetracosane is unique due to its high stability and non-toxic nature. Similar compounds include:
Squalene: A precursor to squalane, it is less stable and more prone to oxidation.
Mineral Oil: Another emollient used in cosmetics, but it lacks the biodegradability and skin compatibility of squalane.
Cyclomethicone: A silicone-based compound used in cosmetics, which provides a similar smooth texture but can cause skin irritation in some individuals.
Properties
CAS No. |
90492-16-3 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2,4,10,15,19,23-hexamethyltetracosane |
InChI |
InChI=1S/C30H62/c1-25(2)16-14-21-29(7)23-15-22-28(6)19-13-12-18-27(5)17-10-9-11-20-30(8)24-26(3)4/h25-30H,9-24H2,1-8H3 |
InChI Key |
NEDTVDCAKXOFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCCCC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


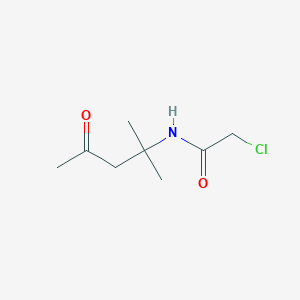

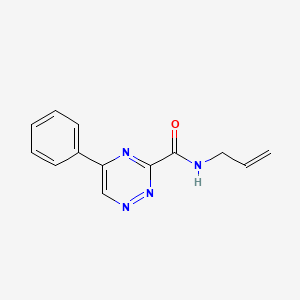
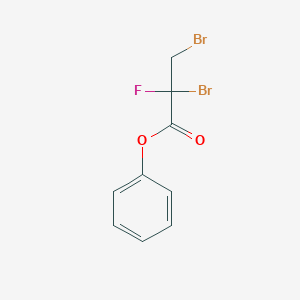
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
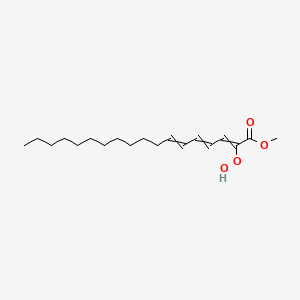
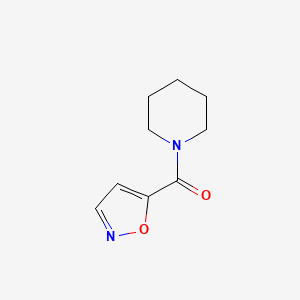

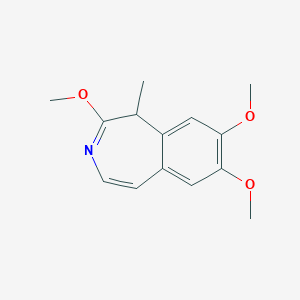
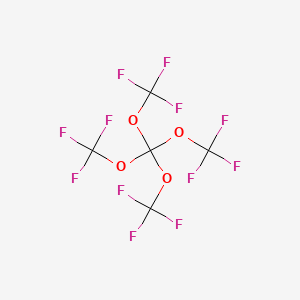
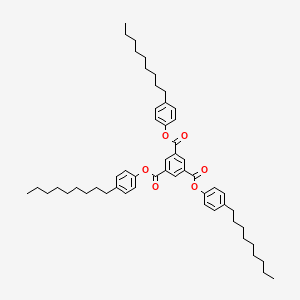
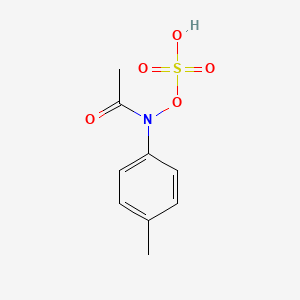
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)

